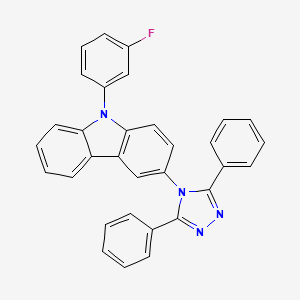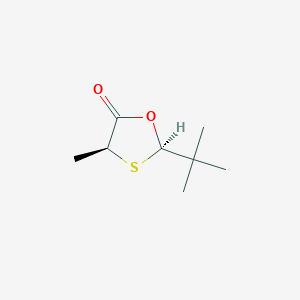
Ethyl Green zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(dimethylamino)phenyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N-ethyl-N,N-dimethylbenzenaminium zinc(II) bromide trichloride is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the dimethylamino-substituted benzene derivatives. The key steps include:
Formation of the Dimethylamino Phenyl Derivative: This involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group.
Cyclohexa-2,5-dien-1-ylidene Formation: This step involves the formation of the cyclohexa-2,5-dien-1-ylidene moiety through a series of condensation reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the iminium groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Amines derived from the iminium groups.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in staining techniques for visualizing cellular components under a microscope.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological molecules.
Industry: It is used in the production of dyes and pigments due to its vibrant color.
作用機序
The compound exerts its effects through interactions with various molecular targets. The dimethylamino and iminium groups play a crucial role in its binding to biological molecules, influencing their function. The zinc(II) bromide and trichloride components contribute to its stability and reactivity.
類似化合物との比較
Similar Compounds
- 4-((4-(dimethylamino)phenyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N,N,N-trimethylbenzenaminium chloride
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
Uniqueness
This compound is unique due to the presence of zinc(II) bromide and trichloride, which enhance its stability and reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological molecules, making it valuable in scientific research.
特性
CAS番号 |
13202-38-5 |
|---|---|
分子式 |
C27H35BrCl3N3Zn |
分子量 |
653.2 g/mol |
IUPAC名 |
zinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;trichloride |
InChI |
InChI=1S/C27H35N3.BrH.3ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
InChIキー |
RRKSQWOQZFIQKW-UHFFFAOYSA-J |
正規SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)



![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)


![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)
